Enantiomeric Purity and Avoidance of Racemic Contamination
The defined (2R) stereochemistry of H-D-Asp(OMe)-OMe.HCl differentiates it from the racemic DL-mixture (DL-Aspartic acid dimethyl ester hydrochloride, CAS 14358-33-9). The D-isomer of aspartic acid exhibits distinct biological activities compared to its L-isomer counterpart, making the enantiopure form essential for producing homogeneous D-peptides or for use in chiral environments where stereochemistry dictates function . The presence of the L-enantiomer in a racemic mixture would introduce a variable in any stereospecific interaction.
| Evidence Dimension | Stereochemical Purity |
|---|---|
| Target Compound Data | Single enantiomer (D-isomer, (2R)-configuration) |
| Comparator Or Baseline | DL-Aspartic acid dimethyl ester hydrochloride (CAS 14358-33-9) |
| Quantified Difference | Baseline: Racemic mixture (1:1 D:L) |
| Conditions | Structural characterization via InChI Key (PNLXWGDXZOYUKB-PGMHMLKASA-N) confirming (2R) configuration [1] |
Why This Matters
For applications requiring defined stereochemistry, such as synthesizing biologically active D-peptides or studying stereospecific enzyme interactions, the use of a racemic mixture introduces a confounding variable and invalidates any conclusions about the D-isomer's specific properties.
- [1] PubChem. PubChem Compound Summary for CID 51051594, Dimethyl D-aspartate hydrochloride. National Center for Biotechnology Information. View Source
